![molecular formula C18H14N4O2S B293044 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide](/img/structure/B293044.png)
2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves several steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, and subsequent functionalization to introduce the sulfanyl and acetamide groups . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Scientific Research Applications
2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of 2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can be compared with other pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives, such as:
9-Methyl-7-phenylpyrido[3’,2’4,5]furo[3,2-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the sulfanyl and acetamide groups, which may result in different biological activities and chemical reactivity.
Ethyl 2-[(9-methyl-7-phenylpyrido[3’,2’4,5]furo[3,2-d]pyrimidin-4-yl)thio]-3-oxobutanoate: This derivative contains an ethyl ester group, which can influence its solubility and reactivity compared to the acetamide counterpart.
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O2S/c1-10-7-12(11-5-3-2-4-6-11)22-17-14(10)15-16(24-17)18(21-9-20-15)25-8-13(19)23/h2-7,9H,8H2,1H3,(H2,19,23) |
InChI Key |
OIHXHHOMMLHVNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
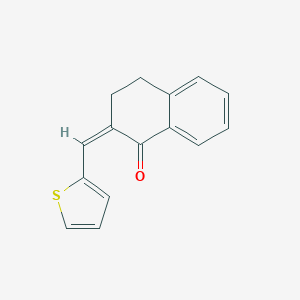
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)
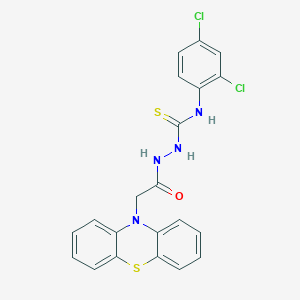
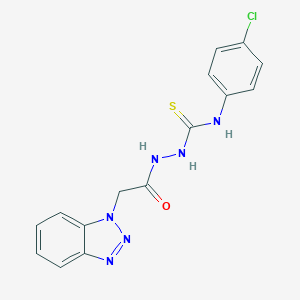
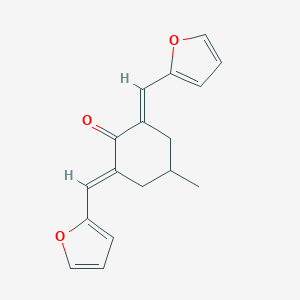
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)
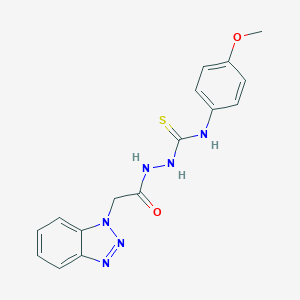
![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
